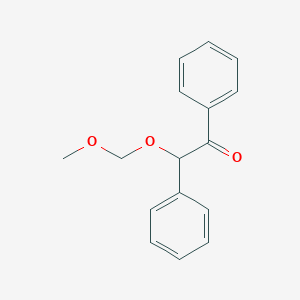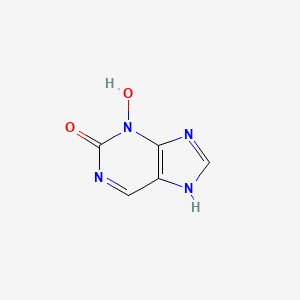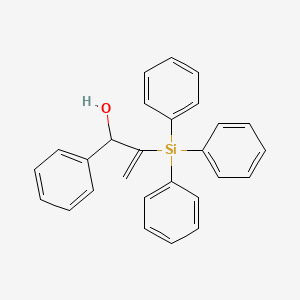
Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxidesThe presence of two N-oxide groups in the structure of quinoxaline 1,4-dioxides contributes to their unique chemical and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide typically involves the cyclization of benzofuroxan with aryl- and heteroaryl ethylenes. One common method involves the reaction of benzofuroxan with 2-(dichloromethyl)benzene under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can convert the N-oxide groups to amines, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinoxaline N-oxides with enhanced antibacterial properties, while reduction reactions can produce amine derivatives with different biological activities .
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide involves its interaction with various molecular targets and pathways. The compound’s N-oxide groups can undergo bioreductive activation, leading to the generation of reactive oxygen species (ROS) that cause DNA damage and cell death . This mechanism is particularly relevant in its antibacterial and anticancer activities, where the compound targets bacterial and tumor cells, respectively .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline, 2-(dichloromethyl)-, 1,4-dioxide can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
56601-10-6 |
|---|---|
Molekularformel |
C9H6Cl2N2O2 |
Molekulargewicht |
245.06 g/mol |
IUPAC-Name |
3-(dichloromethyl)-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-9(11)8-5-12(14)6-3-1-2-4-7(6)13(8)15/h1-5,9H |
InChI-Schlüssel |
LXTWRRFOQSYCPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=C[N+]2=O)C(Cl)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



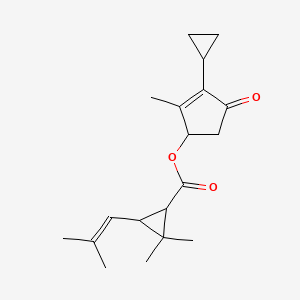
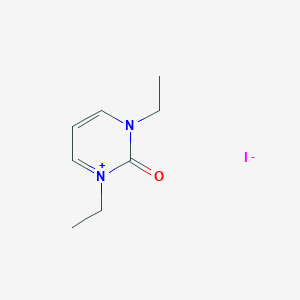
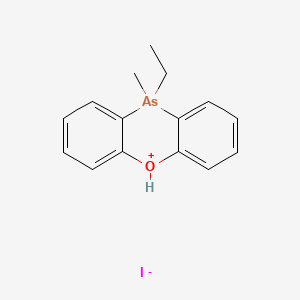
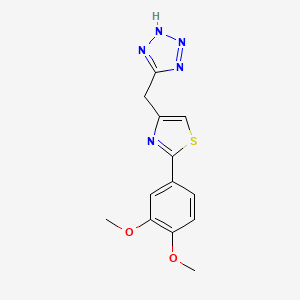

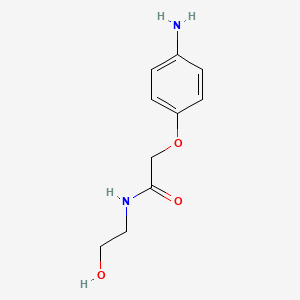
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
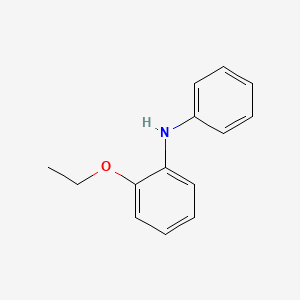
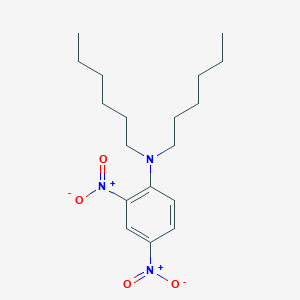
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
